1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 356522-47-9
VCID: VC21450725
InChI: InChI=1S/C12H14N2O6S/c15-12(16)11-6-1-2-7-13(11)21(19,20)10-5-3-4-9(8-10)14(17)18/h3-5,8,11H,1-2,6-7H2,(H,15,16)
SMILES: C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Molecular Formula: C12H14N2O6S
Molecular Weight: 314.32g/mol

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid

CAS No.: 356522-47-9

Cat. No.: VC21450725

Molecular Formula: C12H14N2O6S

Molecular Weight: 314.32g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid - 356522-47-9

Specification

CAS No. 356522-47-9
Molecular Formula C12H14N2O6S
Molecular Weight 314.32g/mol
IUPAC Name 1-(3-nitrophenyl)sulfonylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H14N2O6S/c15-12(16)11-6-1-2-7-13(11)21(19,20)10-5-3-4-9(8-10)14(17)18/h3-5,8,11H,1-2,6-7H2,(H,15,16)
Standard InChI Key CHGFLZJPAZABLC-UHFFFAOYSA-N
SMILES C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Canonical SMILES C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid belongs to the class of organic sulfonamides. Its structure consists of a piperidine ring with a carboxylic acid at the 2-position, while the nitrogen of the piperidine is attached to a 3-nitrophenyl group via a sulfonyl linkage. This arrangement creates a molecule with several reactive functional groups that contribute to its chemical versatility.

The compound can be characterized by several key identifiers as presented in the following table:

Table 1: Chemical Identifiers of 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid

PropertyValue
IUPAC Name1-[(3-nitrophenyl)sulfonyl]-2-piperidinecarboxylic acid
CAS Number356522-47-9
Molecular FormulaC₁₂H₁₄N₂O₆S
Molecular Weight314.32 g/mol
InChI1S/C12H14N2O6S/c15-12(16)11-6-1-2-7-13(11)21(19,20)10-5-3-4-9(8-10)14(17)18/h3-5,8,11H,1-2,6-7H2,(H,15,16)
InChI KeyCHGFLZJPAZABLC-UHFFFAOYSA-N

The molecular structure features several important functional groups:

  • A saturated six-membered piperidine ring

  • A carboxylic acid group at the 2-position of the piperidine

  • A sulfonyl group (SO₂) connecting the piperidine nitrogen to the phenyl ring

  • A nitro group (NO₂) at the meta position (3-position) of the phenyl ring

These functional groups contribute to the compound's physical properties and chemical reactivity, making it useful for various applications in chemistry and potentially in pharmacology.

Synthesis Methods

General Synthetic Approach

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid typically involves a reaction between piperidine-2-carboxylic acid and pyridinium m-nitrobenzenesulfonate. This reaction commonly uses ethanol as a solvent and is conducted at temperatures around 124°C. The general synthetic pathway involves multiple steps to ensure proper formation of the sulfonamide linkage while preserving the carboxylic acid functionality.

Preparation of Piperidine-2-carboxylic Acid Component

A critical precursor for the synthesis is piperidine-2-carboxylic acid (also known as pipecolic acid), which can be prepared through hydrogenation of 2-pyridinecarboxylic acid:

  • 2-Pyridine carboxylic acid, water, and palladium charcoal catalyst (weight ratio 1:5-8:0.01-0.05) are combined in a hydrogenation vessel .

  • After nitrogen purging, hydrogen is introduced, and the mixture is hydrogenated for 3-4 hours under controlled temperature and pressure conditions .

  • Following reaction completion, the palladium catalyst is removed by filtration .

  • Approximately 50% of the water is removed through vacuum distillation, and the solution is cooled to 30°C .

  • Methanol is added to precipitate the pipecolic acid, which is further cooled to 0°C and isolated by centrifugation .

This method typically produces pipecolic acid with yields exceeding 85% and purity between 98-102% .

Sulfonylation Reaction

The prepared piperidine-2-carboxylic acid is then subjected to sulfonylation with 3-nitrobenzenesulfonyl chloride to form the target compound:

Table 2: Typical Reaction Conditions for Sulfonylation

ParameterOptimal Conditions
SolventEthanol
TemperatureApproximately 124°C
Reaction TimeVariable (dependent on scale)
AtmosphereInert (nitrogen or argon)
pH ControlBasic conditions required
PurificationExtraction and crystallization

The reaction conditions must be carefully controlled to optimize yield and purity, with particular attention to temperature, solvent selection, and reaction duration.

Chemical Reactions

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid can participate in various chemical transformations due to its multiple functional groups.

Reduction Reactions

The nitro group can be reduced to form the corresponding amino derivative:

  • Catalytic hydrogenation using hydrogen gas with appropriate catalysts (such as palladium on carbon).

  • Chemical reduction using reducing agents such as sodium dithionite or iron in acidic conditions.

This reduction reaction is particularly valuable for creating amino-substituted derivatives with potentially different biological activities.

Carboxylic Acid Transformations

The carboxylic acid moiety can undergo several important reactions:

  • Esterification to form various esters.

  • Amide formation through reaction with amines, often facilitated by coupling reagents.

  • Reduction to primary alcohols using appropriate reducing agents.

Sulfonamide Group Reactions

The sulfonamide linkage, while relatively stable, can participate in various transformations under specific conditions:

  • Hydrolysis under strongly acidic or basic conditions (though this typically requires harsh conditions).

  • Substitution reactions at the aromatic ring.

Functional GroupReaction TypeReagentsProducts
Nitro GroupReductionH₂/Pd-CAmino derivative
Carboxylic AcidEsterificationROH/H⁺Esters
Carboxylic AcidAmidationR-NH₂, coupling agentsAmides
SulfonamideHydrolysisStrong acids/basesCleavage products

These reactions demonstrate the chemical versatility of the compound and its potential utility as a building block in organic synthesis.

Applications in Research and Industry

Medicinal Chemistry Applications

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid has potential applications in medicinal chemistry:

  • As a building block for creating more complex bioactive molecules with potential pharmaceutical applications.

  • Related compounds have been explored as NMDA receptor antagonists, suggesting potential applications in neurological disorders .

  • Structural features of the compound share similarities with known enzyme inhibitors, particularly those targeting proteases.

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves several important functions:

  • As an intermediate for synthesizing more complex molecular structures.

  • As a protected form of piperidine-2-carboxylic acid, where the sulfonyl group acts as a protecting group for the amine functionality.

  • As a model compound for studying sulfonamide chemistry and reactivity patterns.

The utility of this compound in organic synthesis stems from its well-defined reactivity profile and the presence of multiple functional groups that can be selectively modified.

Pharmacological Properties

Structure-Activity Relationships

While specific pharmacological data for 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid is limited in the provided sources, related compounds provide insights into potential activities. Studies on sulfonamidoalkyl derivatives of piperidine-2-carboxylic acid have shown:

  • Some compounds in this structural class can function as NMDA receptor antagonists .

  • Affinity for NMDA receptors can be determined through binding assays using specific radioligands such as ³H-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS-19755) .

  • Structure-activity relationship studies suggest that the binding geometry of sulfonic acid moieties within the NMDA receptor differs from that of phosphonic-containing antagonists .

Molecular Modeling Insights

Molecular modeling studies of related compounds have revealed:

  • Conformational analysis of sulfonic acid derivatives has identified preferred conformations that may explain observed biological activities .

  • The positioning and orientation of the sulfonic group significantly influence receptor binding capabilities .

  • Comparative analysis between pyridine and piperidine sulfonic acid derivatives has provided insights into structural requirements for NMDA receptor antagonism .

These findings suggest that 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid may exhibit interesting pharmacological properties worthy of further investigation, particularly in the context of neurological research.

Analytical Characterization

Several analytical techniques are commonly employed to characterize 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

  • ¹H NMR reveals the hydrogen environments within the molecule, including the piperidine ring hydrogens, aromatic protons, and the carboxylic acid proton .

  • ¹³C NMR identifies the carbon environments, with characteristic signals for the carboxylic acid carbon, aromatic carbons, and piperidine ring carbons .

Infrared (IR) spectroscopy helps identify functional groups through characteristic absorption bands:

  • Carboxylic acid O-H stretching (broad band around 3000-3200 cm⁻¹) .

  • Carboxylic acid C=O stretching (approximately 1700 cm⁻¹) .

  • Sulfonyl S=O symmetric and asymmetric stretching (approximately 1350-1150 cm⁻¹) .

  • Nitro group N-O stretching (approximately 1550-1350 cm⁻¹) .

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that help verify the compound's structure. The molecular ion peak would be expected at m/z 314, corresponding to the molecular weight of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for:

  • Assessing the purity of the synthesized compound.

  • Monitoring reaction progress during synthesis.

  • Comparing with reference standards for identification purposes.

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